Product packaging for 2-(Benzofuran-7-yl)acetaldehyde(Cat. No.:)

2-(Benzofuran-7-yl)acetaldehyde

Cat. No.: B12874441
M. Wt: 160.17 g/mol
InChI Key: MLTWDHVZVNCBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzofuran-7-yl)acetaldehyde is a high-purity chemical intermediate of significant interest in medicinal chemistry. Its structure incorporates both a benzofuran heterocycle and a reactive acetaldehyde group, making it a versatile precursor for the synthesis of more complex molecules. The benzofuran scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities . Researchers utilize this compound to develop novel molecules with potential anticancer properties, as numerous benzofuran derivatives have demonstrated potent activity by inhibiting tubulin polymerization and promoting cancer cell apoptosis . Beyond oncology, the benzofuran core is a valuable template for probing neurodegenerative diseases, with research applications in the development of inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are key targets in Alzheimer's disease . The reactive aldehyde functional group enables further chemical modifications through condensation, cyclization, or nucleophilic addition reactions, facilitating the exploration of structure-activity relationships. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O2 B12874441 2-(Benzofuran-7-yl)acetaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

2-(1-benzofuran-7-yl)acetaldehyde

InChI

InChI=1S/C10H8O2/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5-7H,4H2

InChI Key

MLTWDHVZVNCBOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CC=O)OC=C2

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2 Benzofuran 7 Yl Acetaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a cornerstone of organic synthesis, characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity allows it to undergo a wide range of nucleophilic addition and condensation reactions. Furthermore, the aldehyde can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Aldol)

Nucleophilic addition is a fundamental reaction class for aldehydes. The partial positive charge on the carbonyl carbon makes it a prime target for attack by various nucleophiles.

Grignard Reactions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily react with aldehydes to form new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com The reaction of 2-(Benzofuran-7-yl)acetaldehyde with a Grignard reagent, followed by an acidic workup, would yield a secondary alcohol. The versatility of the Grignard reagent allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups. masterorganicchemistry.com

Reaction Scheme:

this compound + R-MgX → Intermediate Alkoxide

Intermediate Alkoxide + H₃O⁺ → 2-(Benzofuran-7-yl)-1-R-ethanol

Grignard Reagent (R-MgX)Expected Product
Methylmagnesium bromide1-(Benzofuran-7-yl)propan-2-ol
Phenylmagnesium chloride1-(Benzofuran-7-yl)-2-phenylethanol
Vinylmagnesium bromide1-(Benzofuran-7-yl)but-3-en-2-ol

Wittig Reaction: The Wittig reaction is a powerful method for alkene synthesis, involving the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org This reaction is highly valuable because it forms the double bond at a specific, predetermined location. libretexts.org Treating this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would convert the aldehyde group into a terminal alkene, yielding 7-(prop-2-en-1-yl)benzofuran. The stereochemical outcome (E/Z isomerism) of the Wittig reaction depends on the nature of the ylide used. Unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene. wikipedia.orgorganic-chemistry.org

Wittig ReagentExpected Alkene ProductPredominant Isomer
Ph₃P=CH₂ (Methylenetriphenylphosphorane)7-(prop-2-en-1-yl)benzofuranN/A
Ph₃P=CHCH₃ (Ethylidenetriphenylphosphorane)7-(but-2-en-1-yl)benzofuranZ-isomer
Ph₃P=CHCO₂Et (Carboethoxymethylenetriphenylphosphorane)Ethyl 4-(benzofuran-7-yl)but-2-enoateE-isomer

Aldol (B89426) Addition and Condensation: In the presence of a base or acid, aldehydes with α-hydrogens can function as both a nucleophile (via its enolate form) and an electrophile. The aldol addition reaction involves the nucleophilic attack of an enolate on another aldehyde molecule to form a β-hydroxy aldehyde. Subsequent dehydration (aldol condensation) can then lead to an α,β-unsaturated aldehyde. The self-condensation of this compound would yield 2,4-bis(benzofuran-7-ylmethyl)-3-hydroxybutanal, which could then dehydrate to form 2,4-bis(benzofuran-7-ylmethyl)but-2-enal.

Condensation and Cyclization Reactions (e.g., formation of heterocyclic compounds)

The aldehyde functionality of this compound serves as a key building block for the synthesis of various heterocyclic systems. These reactions typically involve condensation with a difunctional nucleophile, followed by an intramolecular cyclization and dehydration step. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. These synthetic strategies are widely employed to create novel molecular scaffolds with potential biological activities. researchgate.net

Reactivity of the Benzofuran (B130515) Heterocyclic System

The benzofuran ring is an aromatic system, but the fusion of the benzene (B151609) and furan (B31954) rings results in a non-uniform distribution of electron density, leading to specific patterns of reactivity.

Electrophilic Aromatic Substitution Patterns on the Benzofuran Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In benzofuran, the furan ring is more electron-rich than the benzene ring and thus more susceptible to electrophilic attack. Substitution generally occurs preferentially at the C2 or C3 position. stackexchange.comechemi.com The presence of the acetaldehyde (B116499) substituent at the C7 position influences the regioselectivity of further substitutions. The -(CH₂CHO) group is an electron-withdrawing and meta-directing substituent with respect to the benzene ring. However, electrophilic attack is still more likely to occur on the more activated furan ring. The precise location of substitution on either ring would depend on the specific reaction conditions and the nature of the electrophile.

ReactionElectrophilePredicted Major Product(s)
NitrationNO₂⁺2-Nitro-7-(acetaldehyde)benzofuran and/or 3-Nitro-7-(acetaldehyde)benzofuran
HalogenationBr⁺ / Cl⁺2-Bromo-7-(acetaldehyde)benzofuran and/or 3-Bromo-7-(acetaldehyde)benzofuran
Friedel-Crafts AcylationRCO⁺2-Acyl-7-(acetaldehyde)benzofuran
SulfonationSO₃Benzofuran-2-sulfonic acid, 7-(acetaldehyde)

Modifications of the Furan Ring (e.g., cycloaddition, ring-opening)

While aromatic, the furan moiety of benzofuran retains some reactivity characteristic of a cyclic diene and a vinyl ether, allowing it to participate in cycloaddition and ring-opening reactions.

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions, although its aromaticity makes it less reactive than non-aromatic furans. nih.govacs.org These reactions typically require reactive dienophiles and often high temperatures or pressures. Intramolecular Diels-Alder reactions, where the dienophile is tethered to the benzofuran core, have been explored as a strategy for constructing complex polycyclic systems. scribd.comacs.org

Ring-Opening Reactions: The C-O bond of the furan ring can be cleaved under various conditions. researchgate.net Transition metal catalysis, particularly with nickel, has been extensively used for the ring-opening of benzofurans, providing access to functionalized phenol (B47542) derivatives. researchgate.netacs.org For example, nickel-catalyzed reactions with reducing agents like silanes can lead to the formation of ortho-alkenylphenols. acs.org Reductive cleavage with alkali metals can also achieve ring-opening to yield o-hydroxystyrene derivatives. kyoto-u.ac.jp These transformations highlight the potential of the benzofuran core as a synthetic building block through "aromatic metamorphosis". kyoto-u.ac.jp

Catalytic Transformations Utilizing this compound as a Substrate

A comprehensive review of the scientific literature indicates that there are currently no published studies on the catalytic transformations specifically utilizing this compound as a substrate.

Mechanistic Investigations of Key Chemical Transformations

There are no documented mechanistic investigations into the key chemical transformations of this compound available in the peer-reviewed literature.

Strategies for Derivatization and Functionalization of this compound

Specific strategies for the derivatization and functionalization of the this compound molecule have not been reported in the current scientific literature.

In Vitro Biological Activity and Mechanistic Probing of 2 Benzofuran 7 Yl Acetaldehyde and Analogues

Evaluation of Enzyme Modulation Capabilities (e.g., inhibition, activation profiles)

Benzofuran (B130515) derivatives have demonstrated a broad range of enzyme modulation capabilities, primarily as inhibitors of enzymes implicated in various diseases.

Identification of Specific Enzyme Targets in Cell-Free Systems

Research has identified several key enzyme targets for benzofuran analogues in cell-free systems. These include enzymes involved in inflammation and cell cycle regulation. For instance, certain benzofuran derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. researchgate.net Specifically, some analogues have shown inhibitory activity against both COX-1 and COX-2 subtypes. researchgate.net

In the context of cancer, cyclin-dependent kinases (CDKs) are crucial for cell cycle progression, and their inhibition is a key therapeutic strategy. Novel hybrid compounds incorporating a benzofuran scaffold have been designed and synthesized as potent inhibitors of CDK2. tandfonline.com Furthermore, the antioxidant potential of benzofuran derivatives has been demonstrated through their ability to scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, and to inhibit lipid peroxidation. nih.govrsc.org

Kinetic Analysis of Enzyme-Ligand Interactions

Kinetic studies provide quantitative measures of the potency of enzyme inhibition. For benzofuran analogues, inhibitory concentrations (IC₅₀) have been determined for various target enzymes.

For example, a series of novel benzylidene benzofuranone analogues were evaluated for their inhibitory activity against CDK2/Cyclin A. The results, presented in the table below, highlight the potential of these compounds as CDK2 inhibitors. nih.gov

Table 1: CDK2/Cyclin A Inhibition by Benzylidene Benzofuranone Analogues

Compound IC₅₀ (µM)
NISOA4 0.45
Other Analogues Appreciable Inhibition

Data sourced from in vitro FRET assay. nih.gov

In another study, benzofuran derivatives were tested for their ability to inhibit COX-1 and COX-2. One compound, in particular, demonstrated significant inhibition of both subtypes, with IC₅₀ values comparable to the standard drug indomethacin (B1671933) for COX-2. researchgate.net

Table 2: Cyclooxygenase (COX) Inhibition by a Benzofuran Analogue

Enzyme IC₅₀ (µM)
COX-1 12.0
COX-2 8.0

Indomethacin IC₅₀ for COX-2 was 7.4 µM. researchgate.net

Additionally, the antioxidant capacity of a 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative was quantified by its ability to inhibit lipid peroxidation (LPO) and scavenge DPPH radicals. rsc.org

Table 3: Antioxidant Activity of a Benzofuran-2-carboxamide Analogue

Assay Inhibition at 100 µM (%)
Lipid Peroxidation (LPO) 62

Receptor Binding Profiling and Ligand Interaction Studies in Cell-Based Assays

While specific receptor binding profiles for 2-(Benzofuran-7-yl)acetaldehyde are not documented, research on related structures suggests potential interactions with various receptors. For instance, certain benzofuran derivatives have been investigated for their affinity for neuroreceptors, which is relevant to their neuroprotective properties. nih.gov The structural motif of benzofuran is present in compounds designed to target receptors involved in neurological disorders. nih.gov However, detailed ligand interaction studies and binding affinities for specific receptors in cell-based assays for analogues structurally close to this compound are areas requiring further investigation.

Cellular Pathway Investigations in In Vitro Models (e.g., cell line studies)

The in vitro effects of benzofuran analogues have been extensively studied in various cell lines, revealing their influence on cellular responses and signaling pathways, particularly in the context of cancer.

Assessment of Cellular Responses and Phenotypic Changes (e.g., morphology, proliferation)

Benzofuran derivatives have been shown to exert cytotoxic effects on a range of human cancer cell lines, leading to reduced cell viability and inhibition of proliferation. For example, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated significant cytotoxicity against lung (A549) and liver (HepG2) cancer cells. bohrium.com

Table 4: Cytotoxicity of Halogenated Benzofuran Derivatives

Compound Cell Line Most Promising Activity
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) A549 Yes

Furthermore, novel benzylidene benzofuranone analogues have also been evaluated for their anti-colorectal cancer activity in HCT 116 cell lines, where they exhibited cytotoxic effects. nih.gov Studies on other benzofuran derivatives have shown that they can induce apoptosis, a form of programmed cell death, in cancer cells, as evidenced by DNA fragmentation assays. nih.gov

Modulation of Gene Expression and Protein Levels in Cultured Cells

The cellular effects of benzofuran analogues are often linked to their ability to modulate gene and protein expression. For instance, some benzofuran derivatives have been found to induce cell cycle arrest in cancer cells. nih.govbohrium.com One study showed that a specific benzofuran derivative induced G2/M phase arrest in HepG2 cells, while another caused cell cycle arrest at the S and G2/M phases in A549 cells. bohrium.com This is often a consequence of inhibiting key cell cycle proteins like CDK2. Indeed, semi-quantitative RT-PCR analysis has shown that a benzylidene benzofuranone analogue could inhibit the gene expression of CDK2 in HCT 116 cells. nih.gov

In addition to cell cycle regulation, benzofuran derivatives can also modulate inflammatory pathways. For example, some analogues have been shown to decrease the secretion of the pro-inflammatory cytokine IL-6 in cancer cell lines. bohrium.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies on benzofuran derivatives have revealed that the nature and position of substituents on the benzofuran scaffold are critical determinants of their biological efficacy.

For antimicrobial activity, the substitution pattern on both the heterocyclic furan (B31954) ring and the aromatic benzene (B151609) ring plays a crucial role. nih.gov Studies on various benzofuran derivatives have shown that electron-withdrawing groups, such as halogens (bromo, chloro), tend to enhance antimicrobial potency. nih.govnih.gov For instance, the presence of two bromo substituents on both the benzofuran and an adjacent phenyl ring resulted in excellent antibacterial activity. nih.gov Conversely, electron-donating groups often lead to a decrease in antimicrobial strength. nih.gov The position of these substituents is also vital; for example, a hydroxyl group at the C-6 position has been found to be essential for the antibacterial activity of certain benzofuran derivatives. nih.gov

In the context of anticancer activity, which can sometimes correlate with antimicrobial and antioxidant properties, halogenation of the benzofuran ring has consistently led to a significant increase in cytotoxic activity. nih.gov This is attributed to the ability of halogens to form halogen bonds, which improves the binding affinity of the compound to its biological target. nih.gov Furthermore, substitutions at the C-2 and C-3 positions of the benzofuran ring have been shown to be crucial for activity, with various aryl groups and heterocyclic rings influencing the biological effect. nih.govnih.gov

While no direct SAR studies on this compound derivatives are available, these general findings for the benzofuran class suggest that modifications to the acetaldehyde (B116499) side chain at the 7-position, as well as substitutions on the benzofuran ring system, would likely modulate its biological activity.

Investigation of Antimicrobial Mechanisms (e.g., bacterial growth inhibition, biofilm modulation)

The antimicrobial mechanisms of benzofuran derivatives are multifaceted and include the inhibition of bacterial growth and the modulation of biofilm formation.

Bacterial Growth Inhibition: A variety of benzofuran derivatives have demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.com For example, certain synthetic benzofurans have shown potent activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.govmdpi.com The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, has been a key parameter in these studies. For some benzofuran derivatives, MIC values against pathogenic bacteria have been reported in the low microgram per milliliter range, indicating strong inhibitory potential. nih.gov The mechanism of this inhibition is thought to involve the disruption of essential cellular processes in bacteria.

Biofilm Modulation: Bacterial biofilms, which are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics. mdpi.comfrontiersin.org Several studies have investigated the potential of benzofuran derivatives to inhibit biofilm formation. For instance, bis(indolyl)pyridine analogues incorporating a benzofuran moiety have been shown to inhibit biofilm formation by both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. nih.gov Some of these compounds exhibited significant biofilm inhibition, with percentage inhibitions exceeding 80% against S. aureus and 90% against E. coli. nih.gov The ability of these compounds to interfere with biofilm formation represents a promising strategy to combat antibiotic resistance. mdpi.comfrontiersin.org While specific data for this compound is not available, the demonstrated anti-biofilm activity of other benzofuran-containing compounds suggests this could be a fruitful area of investigation.

Mechanistic Studies of Antioxidant Properties (e.g., radical scavenging, metal chelation in vitro)

Benzofuran derivatives have been investigated for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions.

Radical Scavenging: The antioxidant activity of phenolic compounds, including many benzofuran derivatives, is often linked to their capacity to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. juniperpublishers.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to evaluate this activity. juniperpublishers.commdpi.com Studies on various benzofuran derivatives have demonstrated their ability to scavenge DPPH radicals in a concentration-dependent manner. researchgate.netresearchgate.net For example, certain synthetic benzofuran derivatives have shown promising free radical scavenging activity, sometimes comparable to standard antioxidants like ascorbic acid. ekb.eg The presence and position of hydroxyl and other electron-donating groups on the benzofuran structure significantly influence this activity. juniperpublishers.com

While direct experimental data for this compound is lacking, the established antioxidant mechanisms for the benzofuran class provide a strong rationale for investigating its potential in this area.

Computational and Theoretical Investigations of 2 Benzofuran 7 Yl Acetaldehyde

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed investigation of molecular properties based on the fundamental principles of quantum mechanics. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used for their accuracy and predictive power. nrel.gov

Understanding the electronic structure of 2-(Benzofuran-7-yl)acetaldehyde is crucial for predicting its reactivity and spectroscopic properties. DFT calculations, for instance, using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of the molecular orbitals (HOMO and LUMO).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran (B130515) ring system, while the LUMO is likely to be centered on the acetaldehyde (B116499) side chain, particularly the carbonyl group.

Hypothetical Molecular Orbital Data for this compound:

ParameterValue (eV)Description
HOMO Energy-6.2Energy of the highest occupied molecular orbital
LUMO Energy-1.5Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap4.7Indicator of chemical reactivity and stability

This data is illustrative and would be determined through specific DFT calculations.

The flexibility of the acetaldehyde side chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms (the global minimum) and the energy barriers between different conformations. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

Molecular Docking and Molecular Dynamics Simulations (based on in vitro identified targets)

Should this compound be identified as having a specific biological activity through in vitro screening, molecular docking and molecular dynamics (MD) simulations would be the next computational steps to elucidate its mechanism of action at a molecular level.

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand, in this case, this compound) to a second molecule (the receptor, typically a protein or enzyme). science.gov The process involves placing the ligand in the binding site of the receptor and calculating a score that estimates the binding affinity. This can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, studies on other benzofuran derivatives have used molecular docking to investigate their interactions with enzymes like cyclooxygenase-2 (COX-2). researchgate.net

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the flexibility of the protein and the ligand, and the stability of their interactions. This can reveal conformational changes that occur upon ligand binding and provide a more accurate estimation of the binding free energy.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can help in the assignment of signals to specific atoms in the molecule.

IR Vibrational Frequencies: The calculation of vibrational frequencies can predict the positions of absorption bands in the infrared (IR) spectrum. These frequencies correspond to the different vibrational modes of the molecule, such as the stretching of the C=O bond in the aldehyde group or the C-O-C bond in the furan (B31954) ring. A study on a novel quinoxaline (B1680401) derivative containing a benzofuran moiety successfully used computational methods to analyze its structure. tandfonline.com

Hypothetical Predicted Spectroscopic Data for this compound:

Nucleus/BondPredicted Chemical Shift (ppm) / Vibrational Frequency (cm⁻¹)Description
¹H (aldehyde)~9.8Proton of the aldehyde group
¹³C (carbonyl)~195Carbon of the carbonyl group
C=O stretch~1730Stretching vibration of the carbonyl bond
C-O-C stretch~1250Asymmetric stretching of the furan ether bond

This data is illustrative and would be refined through specific quantum chemical calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model the potential chemical reactions of this compound. This involves identifying the reactants, products, and any intermediates, as well as locating the transition states that connect them on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol are two fundamental reactions that could be modeled. Quantum chemical calculations can determine the reaction mechanism and the energetics of these transformations. A study on the formation of acetaldehyde on a methanol-water ice model demonstrated the use of quantum chemical calculations to identify transition states on both triplet and singlet potential energy surfaces. rsc.org This level of detail can provide a deep understanding of the factors that control the reactivity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

If a series of benzofuran derivatives with varying substituents were synthesized and tested for a particular biological activity, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a molecule and its biological activity. edap-cluster.com

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight, number of rings), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values).

A successful QSAR model can be used to:

Predict the biological activity of new, unsynthesized compounds.

Identify the key molecular features that are important for activity.

Guide the design of more potent and selective analogs.

For instance, a QSAR model for a set of this compound analogs could reveal that the electronic properties of a substituent on the benzofuran ring are critical for its biological effect. Studies have shown the utility of QSAR in developing models for various biological targets, including Mycobacterium tuberculosis thymidylate kinase (MtbTMK). nih.gov

Analytical Methodologies for the Characterization and Quantification of 2 Benzofuran 7 Yl Acetaldehyde

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation and quantification of 2-(Benzofuran-7-yl)acetaldehyde. By distributing the analyte between a stationary phase and a mobile phase, different chromatographic methods can be optimized for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantification of aldehydes. Due to the aldehyde functional group, this compound often requires derivatization to enhance its detectability, particularly for UV/Vis detectors. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form stable hydrazones that absorb strongly in the UV-visible range. nih.govepa.gov

Method development involves optimizing several parameters to achieve good resolution, sensitivity, and reproducibility. This includes selecting the appropriate stationary phase (typically a C18 reversed-phase column), mobile phase composition (often a gradient of acetonitrile (B52724) and water), flow rate, and detector wavelength (around 360 nm for DNPH derivatives). nih.govpsu.edu Validation ensures the method is accurate, precise, linear, and robust for its intended purpose. The recovery of the analyte from the sample matrix is a critical validation parameter, with recoveries often exceeding 80%. nih.govpsu.edu

Table 1: Illustrative HPLC Method Parameters for this compound-DNPH Derivative

ParameterConditionPurpose
Column Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 3.5 µm)Separation based on hydrophobicity.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidElution of the analyte.
Gradient 30% B to 70% B over 30 minutesTo ensure separation from other components and elution of the analyte in a reasonable time. psu.edu
Flow Rate 1.0 mL/minControls retention time and peak shape.
Detection UV/Vis Diode Array Detector (DAD) at 360 nmQuantification of the DNPH derivative. epa.gov
Injection Volume 10 µLIntroduction of the sample into the system.
Derivatization Reaction with 2,4-dinitrophenylhydrazine (DNPH)Enhances UV detection and stability. nih.govnih.gov

Gas Chromatography (GC) Method Development for Volatile Derivatives

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds. While this compound may be directly analyzable, derivatization is often employed to improve its thermal stability and chromatographic behavior. nih.govcdc.gov A common approach involves derivatization with agents like O-2,3,4,5,6-(pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA) to form a more stable oxime derivative, which can then be analyzed by GC coupled with a mass spectrometer (MS) or a flame ionization detector (FID). nih.gov

GC method development focuses on the selection of an appropriate capillary column (e.g., a non-polar or mid-polar stationary phase like DB-5ms or DB-1301), optimization of the oven temperature program, and setting the injector and detector temperatures. cdc.govjapsonline.com A temperature program that starts at a lower temperature and ramps up allows for the separation of more volatile components before eluting the target analyte. japsonline.com

Table 2: Example GC Method Parameters for a Volatile Derivative of this compound

ParameterConditionPurpose
Column Fused-silica capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film)High-resolution separation of volatile compounds. japsonline.com
Carrier Gas Helium at 1.2 mL/minInert gas to carry the sample through the column. nih.gov
Injector Split/Splitless, 250 °CVaporization of the sample.
Oven Program 60°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min)Separation of components based on boiling point and polarity. japsonline.comnih.gov
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)Identification (MS) and quantification (FID/MS).
Derivatization PFBHA to form an oxime derivativeIncreases volatility and thermal stability. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment of Analogues

For analogues of this compound that contain a stereocenter, assessing enantiomeric purity is critical, particularly in pharmaceutical applications. americanpharmaceuticalreview.com Chiral chromatography, most commonly chiral HPLC or supercritical fluid chromatography (SFC), is the definitive method for separating enantiomers. americanpharmaceuticalreview.commdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated with phenylcarbamate derivatives, are widely used and have proven effective for separating a broad range of chiral molecules, including those with structures similar to benzofuran (B130515). mdpi.com Method development involves screening different CSPs and mobile phases (both normal-phase and reversed-phase for HPLC; CO2/alcohol mixtures for SFC) to achieve baseline separation of the enantiomers. mdpi.com The choice of the mobile phase modifier, such as different alcohols in SFC, can significantly impact enantioselectivity. mdpi.com

Table 3: Chiral Separation Strategies for Analogues of this compound

TechniqueChiral Stationary Phase (CSP)Typical Mobile PhaseRationale
Chiral HPLC Immobilized amylose or cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol or EthanolWidely applicable for many classes of chiral compounds, offering robust separation. mdpi.com
Chiral SFC Immobilized cellulose tris(3,5-dichlorophenylcarbamate)Supercritical CO2 / Methanol or EthanolOffers faster analysis, lower solvent consumption, and is considered a "green" technique. mdpi.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing confirmation of its atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. ebsco.comnumberanalytics.com One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. libretexts.org For this compound, ¹H NMR would show distinct signals for the aldehydic proton, the methylene (B1212753) protons, and the aromatic protons on the benzofuran ring system. libretexts.org The chemical shifts, integration values, and coupling patterns of these signals are used to piece together the molecular structure. ebsco.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. numberanalytics.com COSY identifies neighboring protons, while HMBC reveals long-range (2-3 bond) correlations between hydrogen and carbon atoms, which is crucial for confirming the attachment of the acetaldehyde (B116499) group to the 7-position of the benzofuran ring.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Correlations (HMBC)
Aldehyde (CHO) ~9.8 (t)~200H on aldehyde to C of methylene
Methylene (CH₂) ~3.8 (d)~45H on methylene to C of aldehyde and C7, C6, C7a of benzofuran
Benzofuran H-2 ~7.6 (d)~145H-2 to C-3, C-3a
Benzofuran H-3 ~6.8 (d)~107H-3 to C-2, C-3a, C-7a
Benzofuran H-4 ~7.5 (d)~122H-4 to C-5, C-6, C-3a
Benzofuran H-5 ~7.2 (t)~125H-5 to C-4, C-6, C-7
Benzofuran H-6 ~7.4 (d)~129H-6 to C-4, C-5, C-7, C-7a

Note: Predicted values are illustrative and based on general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. youtube.com For this compound (Molecular Formula: C₁₀H₈O₂), high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) would be used to accurately determine its monoisotopic mass (160.0524 Da) and confirm its elemental composition. scholaris.ca

Table 5: Expected Mass Spectrometry Data for this compound

Ion Typem/z (Mass-to-Charge Ratio)Proposed Structure/Fragment
Molecular Ion [M]⁺• 160C₁₀H₈O₂
[M-H]⁺ 159Loss of a hydrogen radical from the aldehyde
[M-CHO]⁺ 131Loss of the formyl group (•CHO)
Fragment 103Loss of CO from the m/z 131 fragment
Fragment 77Phenyl cation, from cleavage of the furan (B31954) ring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the initial identification and characterization of this compound by confirming the presence of its key functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the functional groups within the this compound molecule. The presence of an aldehyde group is typically confirmed by a strong absorption band corresponding to the C=O stretching vibration, generally appearing in the region of 1740-1720 cm⁻¹. Another key indicator for the aldehyde is the C-H stretching vibration of the aldehyde group, which gives rise to one or two bands in the 2850-2700 cm⁻¹ region. The benzofuran component of the molecule will exhibit characteristic absorptions for the aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic ring at approximately 1600-1450 cm⁻¹, and the C-O-C stretching of the furan ring, typically observed in the 1250-1050 cm⁻¹ range. mdpi.comresearchgate.netnist.govdiva-portal.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the conjugated system present in the benzofuran ring. Benzofuran and its derivatives typically exhibit strong absorption bands in the UV region. For instance, benzofuran itself shows absorption maxima around 245, 275, and 282 nm. nist.gov The presence of the acetaldehyde substituent on the benzofuran ring is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. The aldehyde group's n→π* transition may also be observed as a weak band at longer wavelengths. researchgate.netscience-softcon.de

Technique Functional Group/Structural Feature Expected Absorption Region/Wavelength
Infrared (IR) Spectroscopy Aldehyde C=O Stretch1740-1720 cm⁻¹
Aldehyde C-H Stretch2850-2700 cm⁻¹
Aromatic C-H Stretch>3000 cm⁻¹
Aromatic C=C Stretch1600-1450 cm⁻¹
Furan C-O-C Stretch1250-1050 cm⁻¹
Ultraviolet-Visible (UV-Vis) Spectroscopy Benzofuran Chromophore (π→π)~245-290 nm
Aldehyde Chromophore (n→π)Weak absorption at longer wavelengths

Advanced Analytical Techniques

For a more detailed structural elucidation and for the analysis of this compound in complex mixtures, advanced analytical techniques are indispensable.

X-ray Crystallography of Co-crystals or Derivatives

X-ray crystallography provides the most definitive structural information of a molecule by determining the precise arrangement of atoms in a crystal. While obtaining a single crystal of this compound itself might be challenging, the formation of co-crystals or crystalline derivatives can facilitate X-ray diffraction analysis. d-nb.infogoogle.comgoogle.com Co-crystals are multicomponent crystals where the components are held together by non-covalent interactions. For instance, co-crystallization with a suitable co-former could yield crystals of sufficient quality for analysis. researchgate.net

Alternatively, converting the aldehyde to a stable crystalline derivative, such as a hydrazone, can also enable single-crystal X-ray diffraction studies. The resulting crystal structure would unambiguously confirm the molecular connectivity and stereochemistry of the original aldehyde. mdpi.comnih.gov The analysis of crystal structures of related benzofuran derivatives reveals key geometric parameters, such as bond lengths and angles, and provides insights into intermolecular interactions like hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of this compound, especially in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Due to the polarity and potential for thermal degradation of aldehydes, derivatization is often employed prior to GC-MS analysis. nih.gov A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which converts the aldehyde into a more stable and less polar oxime derivative with excellent chromatographic properties and high sensitivity for electron capture detection or mass spectrometry. nih.gov The mass spectrum of the derivative will show a characteristic molecular ion and fragmentation pattern, allowing for confident identification. For the analysis of benzofuran derivatives, a capillary column such as a DB-5MS is often used with a temperature-programmed oven to ensure good separation. researchgate.netmdpi.commdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. For the analysis of aldehydes, derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) is frequently performed to enhance chromatographic retention on reversed-phase columns and improve ionization efficiency. nih.govmdpi.commdpi.com The resulting DNPH derivative can be readily detected using electrospray ionization (ESI) in negative ion mode. mdpi.com Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for quantification in complex samples. mdpi.commdpi.comresearchgate.net

Technique Derivatization Agent Typical Column Ionization Mode Key Analytical Advantages
GC-MS PFBHADB-5MS or similarElectron Ionization (EI)High resolution, good for volatile compounds, established libraries for identification.
LC-MS/MS DNPHC18 reversed-phaseElectrospray (ESI)High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds.

Method Validation for Purity Assessment and Quantitative Analysis

To ensure the reliability of analytical data, it is crucial to validate the methods used for the purity assessment and quantitative analysis of this compound. Method validation establishes that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards of known concentrations and performing a linear regression analysis. A good correlation coefficient (r² > 0.99) is generally required. nih.govmdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often determined by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample). Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio of the analytical instrument's response. nih.govmdpi.com

For the quantitative analysis of aldehydes using HPLC or GC-MS, validated methods have demonstrated high precision with RSD values often below 15% and good recovery rates, typically in the range of 70-130%. nih.govacs.orgresearchgate.net

Validation Parameter Description Typical Acceptance Criteria
Linearity Proportionality of signal to concentrationCorrelation coefficient (r²) > 0.99
Accuracy Closeness to the true valueRecovery of 80-120%
Precision Repeatability of measurementsRelative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) Lowest detectable concentrationSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Lowest quantifiable concentrationSignal-to-Noise Ratio ≥ 10

Applications of 2 Benzofuran 7 Yl Acetaldehyde in Organic Synthesis and Chemical Research

Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules

The inherent reactivity of the aldehyde group makes 2-(Benzofuran-7-yl)acetaldehyde a valuable starting material for the synthesis of a variety of complex organic molecules. Aldehydes are well-established as fundamental building blocks in organic chemistry due to their susceptibility to nucleophilic attack, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity allows for the efficient construction of intricate molecular frameworks, which is a cornerstone of drug discovery and natural product synthesis.

The benzofuran (B130515) moiety itself is a significant structural motif found in numerous biologically active natural products and pharmaceutical agents. Its presence imparts specific physicochemical properties and can be crucial for biological activity. For instance, benzofuran derivatives have been investigated for their potential as antifungal and cytotoxic agents. The combination of the reactive aldehyde and the biologically relevant benzofuran scaffold in this compound makes it a promising precursor for the synthesis of novel therapeutic candidates.

Role as an Intermediate in the Development of Novel Organic Reagents and Catalysts

Beyond its direct incorporation into target molecules, this compound can serve as a crucial intermediate in the synthesis of new organic reagents and catalysts. The aldehyde functionality can be readily transformed into a variety of other functional groups, such as alcohols, amines, and carboxylic acids. These transformations can be used to append the benzofuran unit to other molecular scaffolds, thereby creating novel reagents with tailored properties.

For example, the conversion of the acetaldehyde (B116499) moiety to a phosphonium (B103445) ylide would generate a Wittig reagent capable of introducing a vinylbenzofuran unit into other molecules. Similarly, oxidation to the corresponding carboxylic acid, 2-(benzofuran-7-yl)acetic acid, provides a substrate for amide coupling reactions, allowing for the incorporation of the benzofuran fragment into peptide-based structures or other complex amides. The development of such specialized reagents is critical for advancing the capabilities of synthetic organic chemistry.

Contributions to Polymer Chemistry and Material Science as a Monomer or Modifying Agent

The field of polymer chemistry and material science can also benefit from the unique properties of this compound. The benzofuran ring system is known to contribute to thermal stability and desirable photophysical properties, such as fluorescence, in polymeric materials. Research has demonstrated the potential of benzofuran derivatives in the development of materials for organic light-emitting diodes (OLEDs) and other electronic applications.

A "monomer-polymer-monomer" strategy has been explored for functionalizing the benzene (B151609) ring of benzofuran, highlighting the utility of polybenzofuran in synthetic transformations. While specific studies on the polymerization of this compound are not extensively reported, its structure suggests potential as a monomer or a modifying agent. The aldehyde group could participate in condensation polymerizations or be used to graft the benzofuran unit onto existing polymer backbones, thereby imparting new functionalities and properties to the resulting materials.

Precursor for the Synthesis of Advanced Chemical Probes and Tags

The development of chemical probes and tags is essential for studying biological processes at the molecular level. The benzofuran scaffold is a known fluorophore, and its derivatives have been successfully employed as fluorescent probes. For instance, the modulation of the benzofuran structure has been shown to optimize the optical properties of fluorescent probes for biological imaging.

Following this precedent, this compound serves as a valuable precursor for the synthesis of advanced chemical probes. The aldehyde group provides a reactive handle for conjugation to biomolecules such as proteins or nucleic acids. For example, 7-(Benzofuran-2-yl)-7-deazaguanine, a related benzofuran derivative, has been synthesized and utilized as a fluorescent nucleobase analog. This demonstrates the potential to develop probes from this compound that can report on their local environment through changes in their fluorescence properties, enabling the study of complex biological systems.

Applications in Chemo-sensing or Diagnostic Tool Development (non-clinical research)

The principles that make this compound a suitable precursor for fluorescent probes also extend to its application in the development of chemo-sensors and diagnostic tools for non-clinical research. The aldehyde functionality can be exploited for selective reactions that lead to a detectable signal, such as a change in color or fluorescence.

For example, a ratiometric fluorescent probe for the detection of acetaldehyde has been developed, showcasing the utility of this functional group in sensing applications. By incorporating the benzofuran fluorophore, sensors derived from this compound could be designed to detect specific analytes or monitor chemical reactions in real-time. The development of such tools is crucial for a wide range of research areas, from environmental monitoring to in vitro diagnostics.

Future Research Directions and Unexplored Avenues for 2 Benzofuran 7 Yl Acetaldehyde

The benzofuran (B130515) scaffold is a cornerstone in medicinal chemistry and materials science, and its derivatives continue to be a subject of intense investigation. nih.gov The specific compound, 2-(Benzofuran-7-yl)acetaldehyde, presents a unique structure for further exploration. Future research efforts are poised to unlock its full potential through innovative and sustainable methodologies.

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